
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is a chemical compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The oxalate salt form enhances its stability and solubility, making it easier to handle in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl carbamate is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of tert-butyl carbamates often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
化学反応の分析
Types of Reactions
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates by protecting functional groups during synthesis.
Industry: Employed in the production of fine chemicals and intermediates for various applications.
作用機序
The mechanism of action of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler analog used for similar protective purposes.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
Carbamic acid derivatives: Various derivatives used for protecting amines in different contexts.
Uniqueness
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the cyclopropyl and amino groups. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes .
特性
分子式 |
C12H22N2O6 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChIキー |
WBALXINMGJMQJV-DDWIOCJRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1CC1.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



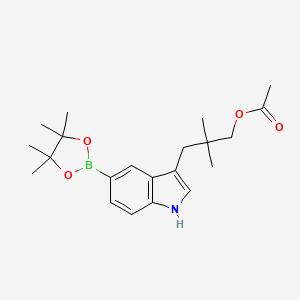
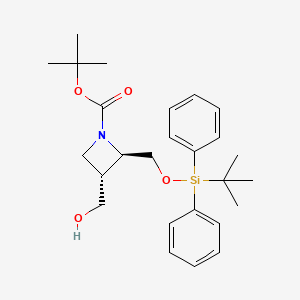
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
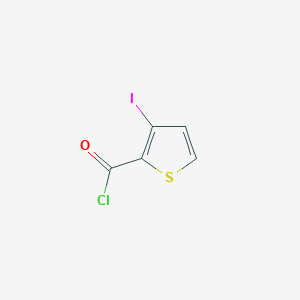
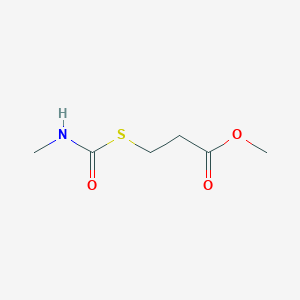
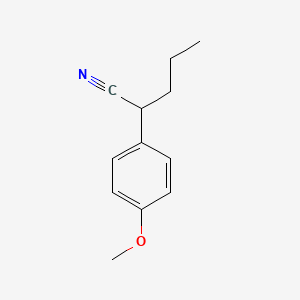
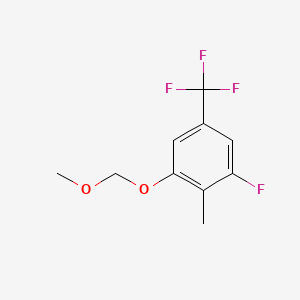
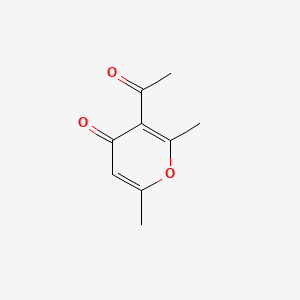
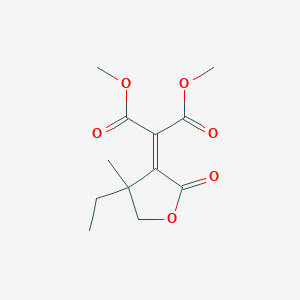

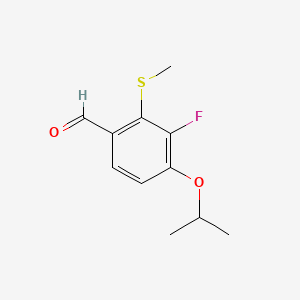
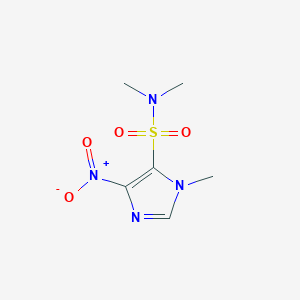
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
